molecular formula C14H27ClN2O B2386528 N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide CAS No. 2411217-16-6

N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide

カタログ番号 B2386528
CAS番号: 2411217-16-6
分子量: 274.83
InChIキー: OSGFHBBCIWUETN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide, also known as AZD-2461, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair and maintenance. Inhibition of PARP has emerged as a promising therapeutic strategy for cancer treatment, particularly in cancers with defects in DNA repair pathways.

作用機序

PARP inhibitors, including N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide, work by inhibiting the activity of PARP enzymes. PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is lethal to cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1/2 genes. N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has been shown to be a potent and selective inhibitor of PARP1 and PARP2 enzymes.
Biochemical and Physiological Effects
N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, as mentioned earlier. In preclinical studies, N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has shown antitumor activity in various cancer types, including those with defects in DNA repair pathways. In addition, N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has been shown to have a favorable safety profile in animal studies.

実験室実験の利点と制限

One advantage of N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide is its selectivity for PARP1 and PARP2 enzymes, which are the most abundant and functionally important members of the PARP family. This selectivity may translate into fewer off-target effects and better tolerability in patients. One limitation of N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide is its relatively short half-life, which may limit its efficacy as a single agent. However, this limitation can be overcome by combination therapy with other anticancer agents.

将来の方向性

There are several future directions for the development of PARP inhibitors, including N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide. One direction is the identification of biomarkers that can predict response to PARP inhibitors. For example, BRCA1/2 mutations have been shown to be predictive of response to PARP inhibitors. Another direction is the development of combination therapies that can enhance the efficacy of PARP inhibitors. For example, combination therapy with immune checkpoint inhibitors has shown promise in preclinical models. Finally, the development of more potent and selective PARP inhibitors is an ongoing effort in the field.

合成法

N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide was first synthesized by AstraZeneca and reported in 2010. The synthesis involves a series of reactions starting from commercially available starting materials. The key step involves the coupling of 4-(azepan-1-yl)-2-methylbutan-2-amine with 2-chloropropanoyl chloride to form the target compound. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has been extensively studied in preclinical models of cancer. It has shown efficacy as a single agent and in combination with other anticancer agents in various cancer types, including breast, ovarian, pancreatic, and prostate cancers. N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide has been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy, by inhibiting the repair of DNA damage.

特性

IUPAC Name

N-[4-(azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClN2O/c1-12(15)13(18)16-14(2,3)8-11-17-9-6-4-5-7-10-17/h12H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFHBBCIWUETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)CCN1CCCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。